molecular formula C9H13N3O B6285562 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1342670-76-1

5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B6285562
CAS RN: 1342670-76-1
M. Wt: 179.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a cyclic compound which is widely used in various scientific research applications. It is a five-membered heterocyclic ring with a nitrogen atom at the center, two oxygen atoms and two carbon atoms. The compound has a molecular formula of C7H10N2O2 and is synthesized through a reaction between cyanoacetic acid and ethylenediamine in the presence of a base. This compound has been extensively studied and is known to have various biochemical and physiological effects.

Scientific Research Applications

5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds and is also used as a catalyst in various organic reactions. It has also been used as a ligand in coordination chemistry and as a fluorescent dye in biochemistry. It has been used in the synthesis of various pharmaceuticals and in the synthesis of organic materials for electronic applications.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that the compound has a stabilizing effect on the electrophilic intermediates in organic reactions. It is also believed to have an effect on the reactivity of the reaction intermediates, which can lead to faster reaction rates and improved yields.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the activity of certain enzymes involved in the biosynthesis of proteins, fatty acids and lipids. It has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, the compound has been shown to have a modulatory effect on the activity of certain receptors involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The use of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole in laboratory experiments has several advantages. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and is not known to cause any adverse effects. Furthermore, it is relatively easy to synthesize and can be used in a wide range of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is relatively expensive and can be difficult to obtain in large quantities. In addition, the compound is not soluble in water and must be dissolved in an organic solvent before it can be used in experiments. Finally, the compound has a relatively high boiling point and can be difficult to handle in certain experiments.

Future Directions

There are several potential future directions for the use of 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for the synthesis of the compound. Another potential direction is the development of new applications for the compound in the field of medicine, such as the development of new drugs or the use of the compound as a diagnostic tool. Additionally, the compound could be further studied to determine its effects on other biochemical and physiological processes. Finally, the compound could be further studied to determine its potential use in other fields, such as materials science or electronics.

Synthesis Methods

5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is synthesized by a reaction between cyanoacetic acid and ethylenediamine in the presence of a base. The reaction is carried out in a two-step process. In the first step, the cyanoacetic acid is treated with ethylenediamine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound which is then reacted with a catalyst such as sodium borohydride or potassium borohydride to form the desired product. The reaction is typically carried out in an aqueous medium at a temperature of around 70°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride. This intermediate is then reacted with 2-pyrrolidinone to form the desired product.", "Starting Materials": [ "Cyclopropylcarboxylic acid", "Thionyl chloride", "2-pyrrolidinone" ], "Reaction": [ "Cyclopropylcarboxylic acid is reacted with thionyl chloride to form cyclopropylcarbonyl chloride.", "Cyclopropylcarbonyl chloride is then reacted with 2-pyrrolidinone in the presence of a base such as triethylamine to form 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole." ] }

CAS RN

1342670-76-1

Molecular Formula

C9H13N3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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